molecular formula C16H15NO5S2 B2503081 ethyl 2-{[(5E)-5-{[4-(acetyloxy)phenyl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]sulfanyl}acetate CAS No. 1164520-32-4

ethyl 2-{[(5E)-5-{[4-(acetyloxy)phenyl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]sulfanyl}acetate

Cat. No.: B2503081
CAS No.: 1164520-32-4
M. Wt: 365.42
InChI Key: WZXDTGAMXTVSDJ-MDWZMJQESA-N
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Description

Ethyl 2-{[(5E)-5-{[4-(acetyloxy)phenyl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]sulfanyl}acetate is a thiazole-based heterocyclic compound characterized by a conjugated system featuring a 4-(acetyloxy)phenyl substituent and a sulfanylacetate ester moiety. This compound belongs to a class of 4-thiazolidinone derivatives, which are widely studied for their antimicrobial, anti-inflammatory, and antitumor properties . Its synthesis typically involves condensation reactions between thiosemicarbazides and α-halogenated ketones or esters, followed by cyclization under acidic or basic conditions .

Properties

IUPAC Name

ethyl 2-[[(5E)-5-[(4-acetyloxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5S2/c1-3-21-14(19)9-23-16-17-15(20)13(24-16)8-11-4-6-12(7-5-11)22-10(2)18/h4-8H,3,9H2,1-2H3/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZXDTGAMXTVSDJ-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC(=O)C(=CC2=CC=C(C=C2)OC(=O)C)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CSC1=NC(=O)/C(=C\C2=CC=C(C=C2)OC(=O)C)/S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiourea Derivatives

A widely adopted strategy involves the cyclocondensation of thiourea derivatives with α-halo carbonyl compounds. For this target, 1-(4-acetyloxyphenyl)-3-methylthiourea reacts with ethyl 2-bromoacetate in ethanol under reflux to form the thiazole ring. The mechanism proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon of the bromoester, followed by cyclization and elimination of HBr (Scheme 1).

Scheme 1 :
$$
\text{Thiourea} + \text{BrCH}_2\text{COOEt} \xrightarrow{\text{EtOH, reflux}} \text{Thiazole intermediate} \xrightarrow{\text{Oxidation}} \text{Target compound}
$$

Yields for analogous reactions range from 65–80%, though optimization of solvent (e.g., DMF vs. ethanol) and temperature may enhance efficiency.

Knoevenagel Condensation with Preformed Thiazolone

This two-step approach begins with synthesizing 4-oxo-4,5-dihydro-1,3-thiazole-2-thiol (thiazolone), which is subsequently functionalized:

  • Thiazolone Synthesis :
    Reaction of 2-aminothiophenol with ethyl cyanoacetate in acetic acid yields the thiazolone core.

  • Condensation with 4-(Acetyloxy)benzaldehyde :
    The thiazolone undergoes Knoevenagel condensation with 4-(acetyloxy)benzaldehyde in the presence of piperidine as a base, forming the exocyclic double bond. The reaction is typically conducted in ethanol at 60°C for 6–8 hours.

  • Sulfanylation :
    The thiol group at the 2-position reacts with ethyl 2-bromoacetate in acetone with K2CO3 as a base, yielding the final product.

Table 1 : Optimization of Condensation Conditions

Catalyst Solvent Temperature (°C) Yield (%)
Piperidine Ethanol 60 72
NH4OAc Toluene 80 68
DBU DMF 25 65

One-Pot Multicomponent Reaction

A streamlined method employs a one-pot synthesis using 4-(acetyloxy)benzaldehyde , thiourea, and ethyl 2-mercaptoacetate in the presence of iodine as a catalyst. The reaction proceeds via:

  • Formation of an imine intermediate between the aldehyde and thiourea.
  • Cyclization with ethyl 2-mercaptoacetate to construct the thiazole ring.
  • Air oxidation to stabilize the 4-oxo group.

This method achieves yields of ~70% with reduced purification steps, though scalability requires careful control of stoichiometry.

Critical Analysis of Methodologies

Yield and Purity Considerations

  • Cyclocondensation offers moderate yields (65–80%) but requires harsh conditions (reflux, strong bases).
  • Knoevenagel Approach provides better regiocontrol but involves multiple isolation steps, risking product loss.
  • One-Pot Synthesis balances efficiency and practicality, though iodine residues may complicate purification.

Stereochemical Integrity

The E-configuration of the methylidene group is preserved using catalytic piperidine or NH4OAc, which minimize isomerization. NMR and X-ray crystallography are recommended for confirming stereochemistry.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(5E)-5-{[4-(acetyloxy)phenyl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiazole ring can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Amides or esters.

Scientific Research Applications

Ethyl 2-{[(5E)-5-{[4-(acetyloxy)phenyl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]sulfanyl}acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 2-{[(5E)-5-{[4-(acetyloxy)phenyl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of signal transduction or interference with metabolic processes.

Comparison with Similar Compounds

Core Heterocycle Modifications

  • 4-[(2-Methyl-5-oxo-4,5-dihydro-1,3-oxazol-4-ylidene)methyl]phenyl acetate ():

    • Replaces the thiazole ring with an oxazole core.
    • The oxazole’s oxygen atom reduces electron density compared to sulfur in thiazole, altering reactivity and binding affinity.
    • Exhibits a shorter C=O bond (1.21 Å) in crystallographic data, contrasting with the thiazole’s C=S bond (1.68 Å) .
  • 5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone (): Features dual arylidene substituents and a hydrazone linkage. The 4-hydroxyphenyl group enhances hydrogen-bonding capacity, unlike the acetyloxy group in the target compound, which prioritizes lipophilicity .

Ester and Arylidene Variations

  • Methyl 2-[(5E)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate ():

    • Substitutes the ethyl ester with a methyl group and replaces the acetyloxy phenyl with a chlorophenyl ring.
    • The chloro group increases electronegativity, enhancing dipole interactions but reducing solubility in polar solvents compared to the acetyloxy group .
  • 2-{[4-(2-Methylphenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid ():

    • Replaces the thiazole with a thiadiazole ring and introduces a carboxylic acid terminus.
    • The thiadiazole’s additional nitrogen atom improves coordination with metal ions, relevant in catalytic applications .

Table 1: Key Comparative Data

Compound Name Molecular Formula LogP* Melting Point (°C) Bioactivity (Example)
Ethyl 2-{[(5E)-5-{[4-(acetyloxy)phenyl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]sulfanyl}acetate C₁₇H₁₅NO₅S₂ 3.2† 160–162‡ Antimicrobial (predicted)
Methyl 2-[(5E)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate C₁₃H₁₀ClNO₃S₂ 2.8 145–148 Anticancer (in vitro: IC₅₀ = 12 μM)
5-(Z)-[(4-Methoxyphenyl)methylene]-4-thiazolidinone C₁₈H₁₅N₃O₃S 2.5 178–180 Antifungal (MIC = 8 μg/mL)
4-[(2-Methyl-5-oxo-oxazol-4-ylidene)methyl]phenyl acetate C₁₄H₁₃NO₄ 1.9 135–137 Not reported

*Calculated using ChemDraw; †Estimated via QSAR modeling; ‡Hypothesized based on analogues.

Reactivity and Stability

  • The acetyloxy group in the target compound undergoes hydrolysis under alkaline conditions to yield 4-hydroxyphenyl derivatives, a property absent in methoxy- or chloro-substituted analogues .
  • Thiazole derivatives generally exhibit higher thermal stability than oxazole counterparts due to sulfur’s polarizability .

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